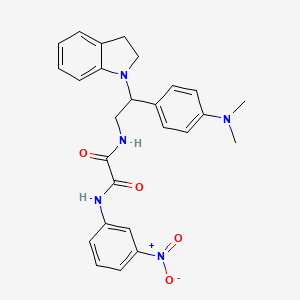

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a unique combination of substituents:

- N1-Substituent: A branched ethyl chain bearing a 4-(dimethylamino)phenyl group and an indolin-1-yl moiety.

- N2-Substituent: A 3-nitrophenyl group.

The 3-nitrophenyl group may contribute to redox activity or binding affinity through its electron-withdrawing nitro group .

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O4/c1-29(2)21-12-10-19(11-13-21)24(30-15-14-18-6-3-4-9-23(18)30)17-27-25(32)26(33)28-20-7-5-8-22(16-20)31(34)35/h3-13,16,24H,14-15,17H2,1-2H3,(H,27,32)(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNRAVVSRBJKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, effects on cancer cell lines, and relevant pharmacological studies.

- Molecular Formula : C26H27N5O4

- Molecular Weight : 473.5 g/mol

- CAS Number : 941914-31-4

The compound's structure includes a dimethylamino group, which enhances lipophilicity and biological activity, making it significant for pharmaceutical applications. Its unique combination of an indoline moiety and a nitrophenyl group suggests diverse biological interactions.

The primary mechanism through which this compound exhibits its biological activity is by disrupting microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in rapidly dividing cells. This mechanism is particularly relevant in cancer therapy as it targets the cellular architecture essential for mitosis.

Anticancer Efficacy

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 1.5 | Inhibits cell proliferation |

| Panc-1 (Pancreatic Cancer) | 2.0 | Disrupts colony formation |

| A549 (Lung Cancer) | 3.0 | Induces apoptosis |

These results indicate that the compound exhibits significant antiproliferative effects, with lower IC50 values suggesting higher potency against these cancer types.

Case Studies

- MDA-MB-231 Cell Line Study : In vitro experiments showed that treatment with this compound at concentrations of 1 µM and 2 µM led to a complete inhibition of colony growth, indicating strong antiproliferative properties .

- Panc-1 Spheroids : The compound significantly reduced cell viability in Panc-1 spheroids, with a notable effect at 2 µM concentration, highlighting its potential for use in three-dimensional tumor models .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling is necessary to assess bioavailability and metabolic stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the oxalamide class, which is widely explored for pharmacological and industrial applications. Key structural analogues and their distinguishing features are summarized below:

Key Observations :

- Substituent Diversity: The target compound’s indolinyl and dimethylamino groups are absent in other oxalamides, which typically feature halogens (e.g., bromo, chloro), methoxy, or pyridinyl groups.

- Biological Activity : Antimicrobial activity in GMC series correlates with halogenated phenyl groups , while flavoring agents like S336 rely on methoxy and pyridinyl groups for receptor binding (hTAS1R1/hTAS1R3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.